![molecular formula C20H21N5O4 B2746266 Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 896827-71-7](/img/structure/B2746266.png)
Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate” is a complex chemical compound with diverse applications in scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The exact molecular structure of “this compound” is not provided in the available sources.Scientific Research Applications
Advanced Glycation End-Products Research One area of research that could be tangentially related to the applications of Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate is the study of Methylglyoxal (MG) and its derivatives. MG is a reactive alpha-oxoaldehyde that modifies proteins, forming advanced glycation end-products (AGEs). These AGEs are linked to various complications in diabetes and neurodegenerative diseases. The study of MG and its derivatives could provide a framework for researching the biochemical interactions and potential therapeutic applications of related compounds, including the one (Nemet, Varga-Defterdarović, & Turk, 2006).
Chemical Synthesis and Transformations Research into imidazole derivatives, such as those created through the syntheses described by Ferguson and Schofield (1975), offers insight into the chemical properties and potential applications of this compound. These syntheses involve deoxygenation and chlorination processes that could be relevant to understanding the chemical behavior and possible uses of the compound in synthetic chemistry (Ferguson & Schofield, 1975).
Antimicrobial and Antifungal Applications Compounds isolated from natural sources, such as Caesalpinia pulcherrima, have been found to possess antimicrobial and antifungal properties. Studies like those conducted by Ragasa, Hofilena, and Rideout (2002) on cassane-type furanoditerpenoids could provide a basis for exploring the antimicrobial potential of this compound and related compounds (Ragasa, Hofilena, & Rideout, 2002).
Corrosion Inhibition Research The study of 1,3,4-oxadiazole derivatives by Ammal, Prajila, and Joseph (2018) for corrosion inhibition in mild steel provides an example of how similar compounds could be used in materials science and engineering. The research into these derivatives' physicochemical properties and their interaction with metal surfaces could inform potential industrial applications of this compound as a corrosion inhibitor or in other protective coatings (Ammal, Prajila, & Joseph, 2018).
Luminescence Sensing The development of lanthanide(III)-organic frameworks for luminescence sensing, as explored by Shi, Zhong, Guo, and Li (2015), demonstrates the potential application of complex organic molecules in sensing technologies. Such frameworks' selective sensitivity to benzaldehyde derivatives suggests a pathway for using this compound in the development of new sensors or diagnostic tools (Shi, Zhong, Guo, & Li, 2015).
properties
IUPAC Name |
methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-13-11-25-16-17(21-19(25)24(13)12-14-7-5-4-6-8-14)22(2)20(28)23(18(16)27)10-9-15(26)29-3/h4-8,11H,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZRNQGXGACRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)

![3-(3-hydroxypropyl)-8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2746187.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2746189.png)
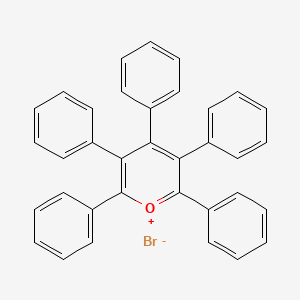
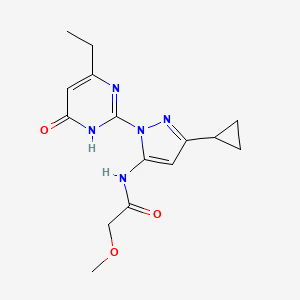
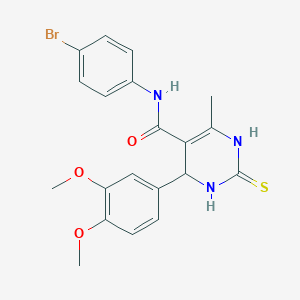
![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)

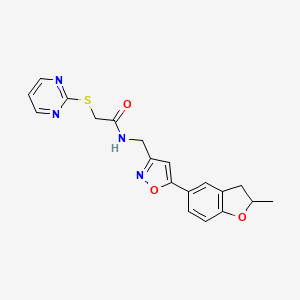
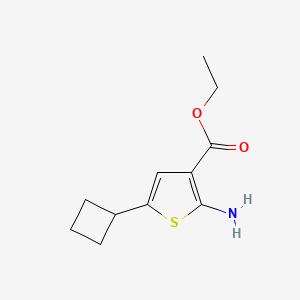
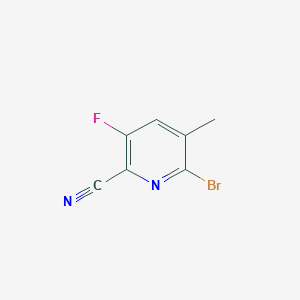
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)